molecular formula C18H19N3O B2598045 2-(allylamino)-N'-(diphenylmethylene)acetohydrazide CAS No. 341968-06-7

2-(allylamino)-N'-(diphenylmethylene)acetohydrazide

Cat. No.: B2598045
CAS No.: 341968-06-7
M. Wt: 293.37
InChI Key: JKKLJBXTQRNNDJ-UHFFFAOYSA-N
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Description

2-(allylamino)-N’-(diphenylmethylene)acetohydrazide is a chemical compound with the molecular formula C18H19N3O . It is utilized in diverse scientific research due to its unique properties.


Molecular Structure Analysis

The molecular structure of 2-(allylamino)-N’-(diphenylmethylene)acetohydrazide is defined by its molecular formula, C18H19N3O . The molecular weight of this compound is 293.36 . For a detailed structural analysis, it’s recommended to use specialized software or databases that provide 3D molecular structures.


Chemical Reactions Analysis

The specific chemical reactions involving 2-(allylamino)-N’-(diphenylmethylene)acetohydrazide are not provided in the search results. For detailed reaction mechanisms and conditions, it’s recommended to refer to scientific literature or databases that specialize in chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(allylamino)-N’-(diphenylmethylene)acetohydrazide are not detailed in the search results. Typically, these properties would include characteristics like melting point, boiling point, solubility, and stability .

Scientific Research Applications

Molecular Complexation and Supramolecular Chains

The study by Yan-Ru Tang (2011) on molecular complexes involving acetohydrazide molecules reveals the formation of supramolecular chains through intermolecular hydrogen bonds. This insight points towards potential applications in designing supramolecular architectures for materials science, highlighting the relevance of 2-(allylamino)-N'-(diphenylmethylene)acetohydrazide derivatives in constructing complex molecular assemblies with specific chemical and physical properties (Yan-Ru Tang, 2011).

Catalysis and Synthesis

Research conducted by B. Ali et al. (1996) explores the regioselective palladium(II)-catalyzed synthesis of cyclic compounds using a methodology that includes 2-allylphenols. This study indicates the potential of related compounds in facilitating cyclocarbonylation reactions, crucial for synthesizing lactones and lactams, which are valuable in pharmaceutical chemistry and materials science (B. Ali, Kazumi Okuro, G. Vasapollo, H. Alper, 1996).

Nonlinear Optical Properties

The work by K. Naseema et al. (2010) on the nonlinear optical properties of hydrazones, including compounds related to this compound, demonstrates significant potential in optical device applications. The synthesized hydrazones exhibit two-photon absorption and effective third-order susceptibility, making them candidates for optical limiters and switches, crucial in developing advanced photonic technologies (K. Naseema, K. V. Sujith, K. Manjunatha, B. Kalluraya, G. Umesh, V. Rao, 2010).

Copolymerization and Polymer Chemistry

S. Ito et al. (2011) have developed a method for the coordination-insertion copolymerization of allyl monomers with ethylene, using a palladium/phosphine-sulfonate catalyst. This research opens avenues for synthesizing linear copolymers incorporating this compound derivatives, potentially leading to new materials with unique mechanical and chemical properties suitable for various industrial applications (S. Ito, M. Kanazawa, Kagehiro Munakata, J. Kuroda, Yoshikuni Okumura, K. Nozaki, 2011).

Mechanism of Action

The mechanism of action for 2-(allylamino)-N’-(diphenylmethylene)acetohydrazide is not specified in the search results. The mechanism of action would depend on the specific context in which this compound is used, such as in a chemical reaction or biological system.

Properties

IUPAC Name

N-(benzhydrylideneamino)-2-(prop-2-enylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-2-13-19-14-17(22)20-21-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,19H,1,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKLJBXTQRNNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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